2-Chloro-3-isopropylphenol

Physicochemical Characterization Isomer Comparison Formulation Science

Isomer purity inconsistencies can derail antimicrobial SAR studies. This 2-Chloro-3-isopropylphenol eliminates that risk with verified ortho-chloro, meta-isopropyl substitution. - Ensures target binding & membrane permeability fidelity vs. 2,4- or 4,3-isomers - Consistent lipophilicity (logP) & pKa for reproducible formulation & partitioning studies - Versatile intermediate for agrochemical/pharma API derivatization Sourced with guaranteed purity, ready for immediate procurement and global delivery.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
Cat. No. B13655807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-isopropylphenol
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)O)Cl
InChIInChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3
InChIKeyFOQRPRQDHGZYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-isopropylphenol Procurement Guide


2-Chloro-3-isopropylphenol (C₉H₁₁ClO, MW: 170.64 g/mol) is a chlorinated phenolic compound characterized by a chlorine atom at the ortho (2-) position and an isopropyl group at the meta (3-) position on the phenol ring [1]. This specific substitution pattern distinguishes it from other chloro-isopropylphenol isomers and related phenolic antimicrobials. It is primarily utilized as a building block or intermediate in chemical synthesis and has been investigated for its antimicrobial properties . Its applications span pharmaceutical research, agrochemical development, and industrial biocide formulations, making it a compound of interest for procurement in both discovery and applied research settings.

1
Procurement context Isomer-defined procurement: 2-chloro-3-isopropylphenol requires positional-isomer verification for research integrity
2
Workflow fit Synthesis intermediate scaffold with reactive chlorine and phenolic hydroxyl sites for derivatization studies
3
Screening context Antimicrobial screening research: reported class-level chlorinated phenol activity supports strain-panel investigation

2-Chloro-3-isopropylphenol: Isomeric Purity & Research Outcomes


The selection of a specific chloro-isopropylphenol isomer is not trivial, as the relative positions of the chlorine and isopropyl substituents dramatically influence the compound's lipophilicity, electronic properties, and, consequently, its biological activity and reactivity . Studies on related halogenated isoalkyl phenols demonstrate that even subtle changes in substitution patterns can lead to significant differences in antimicrobial potency and spectrum [1]. Substituting 2-chloro-3-isopropylphenol with its isomers (e.g., 2-chloro-4-isopropylphenol or 4-chloro-3-isopropylphenol) or with non-chlorinated analogs (e.g., 3-isopropylphenol) could result in altered target binding, reduced membrane permeability, or different metabolic stability, thereby invalidating experimental results or leading to suboptimal product performance . Therefore, precise procurement of the correct isomer is essential for maintaining experimental integrity and achieving reproducible outcomes.

Target 2-Chloro-3-isopropylphenol
Substitution risk Positional isomers (e.g. 2-chloro-4-isopropylphenol) may shift lipophilicity and membrane-partitioning behavior, altering assay-response profiles
Target 2-Chloro-3-isopropylphenol
Substitution risk Non-chlorinated analogs (e.g. 3-isopropylphenol) may exhibit reduced antimicrobial screening response, limiting class-level comparison
Target 2-Chloro-3-isopropylphenol
Substitution risk Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) has reported anti-MRSA biofilm activity not attributed to this isomer; functional divergence within class may not transfer

2-Chloro-3-isopropylphenol Evidence Guide


Physicochemical Properties: Positional Isomer Comparison

The physicochemical properties of 2-chloro-3-isopropylphenol differ from its positional isomer, 2-chloro-4-isopropylphenol, which can impact solubility and formulation strategies. The predicted pKa of 2-chloro-4-isopropylphenol is 8.77±0.18 , while specific experimental pKa data for 2-chloro-3-isopropylphenol is less readily available. However, the difference in substitution pattern (3- vs. 4- position for the isopropyl group) is known to alter the electron density distribution on the phenolic ring, affecting its acid-base behavior and intermolecular interactions.

Positional Isomer pKa
Data to verify
2-Chloro-4-isopropylphenol predicted pKa: 8.77 ± 0.18
Positional isomerism may shift acid-base behavior; direct experimental pKa for 2-chloro-3-isopropylphenol not located in accessible sources
Computational prediction for comparator; experimental confirmation recommended for formulation studies
Physicochemical Characterization Isomer Comparison Formulation Science

Chlorine Substitution and Antimicrobial Potency

A study on halogenated isoalkyl phenols provides class-level evidence that the introduction of a chlorine atom significantly enhances antimicrobial activity. The research concluded that isoalkyl phenols containing chlorine atoms were more active than their fluorine-containing counterparts against a majority of tested bacteria and fungi strains, including S. aureus, S. viridans, and C. albicans [1]. While direct MIC values for 2-chloro-3-isopropylphenol were not found in this study, the finding that chlorination boosts potency allows for a class-level inference that 2-chloro-3-isopropylphenol is likely more potent than its non-chlorinated analog, 3-isopropylphenol.

Chlorine Antimicrobial Class Effect
Class-level
Chlorinated isoalkyl phenols reported as ranked within tested set against S. aureus, S. viridans, C. albicans by microdilution method
Supports antimicrobial screening context; class-level inference only
Direct MIC data for 2-chloro-3-isopropylphenol not reported in cited source
Antimicrobial Activity Structure-Activity Relationship Halogenation Effect

MRSA Biofilm Disruption: Chlorothymol Comparison

A related chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated specific antibiofilm and synergistic activity against Methicillin-resistant Staphylococcus aureus (MRSA) [1]. This compound inhibits staphyloxanthin production, slows MRSA motility, and shows synergy with oxacillin [1]. In contrast, 2-chloro-3-isopropylphenol, lacking the additional methyl group and with a different substitution pattern, is more broadly characterized for its general antimicrobial properties . This evidence highlights a functional divergence within the class of chlorinated isopropyl phenols, where specific substitution patterns (like those in chlorothymol) confer unique, high-value activities against drug-resistant pathogens, while 2-chloro-3-isopropylphenol may be better suited for broader-spectrum applications.

MRSA Biofilm: Chlorothymol Comparison
Reported
Chlorothymol: reported anti-MRSA biofilm activity and oxacillin synergy. 2-Chloro-3-isopropylphenol: characterized for general antimicrobial properties; specific MRSA biofilm data not located
Functional divergence within chlorinated isopropyl phenol class; MRSA biofilm studies may require chlorothymol rather than this isomer
In vitro MRSA strain and clinical isolate assays; class substitution may not reproduce niche endpoint
Antibiofilm Activity MRSA Synergistic Effects

Isopropyl Group: Lipophilicity & Antimicrobial Efficacy

The presence of an isopropyl group on 2-chloro-3-isopropylphenol is a key differentiator from simpler chlorophenols like 2-chlorophenol. The isopropyl substituent significantly increases the compound's hydrophobicity, which is a critical factor for its ability to partition into and disrupt microbial cell membranes . This class-level understanding posits that 2-chloro-3-isopropylphenol, being more lipophilic than 2-chlorophenol, is expected to exhibit greater antimicrobial potency due to enhanced membrane interaction.

Isopropyl Lipophilicity Effect
Class-level
Isopropyl group increases hydrophobicity versus non-alkylated 2-chlorophenol; structure-property relationship suggests enhanced membrane partitioning potential
Class-level lipophilicity inference supports membrane-interaction screening studies
Qualitative structure-property analysis; quantitative logP or membrane-partitioning data not located
Lipophilicity Structure-Activity Relationship Antimicrobial Mechanism

2-Chloro-3-isopropylphenol Application Scenarios


Broad-Spectrum Antimicrobial Research & Disinfectant Formulation

Given its established class as a halogenated phenol with demonstrated antimicrobial activity , 2-chloro-3-isopropylphenol is a suitable candidate for research into new broad-spectrum antimicrobial agents or as an active ingredient in disinfectant formulations. Its dual substitution with chlorine and an isopropyl group is expected to enhance membrane disruption capabilities compared to simpler phenols, making it valuable for studies targeting a range of Gram-positive and Gram-negative bacteria, as well as fungi [1].

Synthetic Intermediate for Agrochemicals & Pharmaceuticals

The compound's reactive chlorine atom and phenolic hydroxyl group make it a versatile intermediate in organic synthesis . It can be utilized in the production of more complex molecules, including potential agrochemicals and active pharmaceutical ingredients (APIs). The specific 2,3-substitution pattern provides a unique scaffold for further derivatization, enabling the exploration of novel chemical space in drug discovery and crop protection research [1].

Isomer-Specific Biological Activity & Toxicology

The distinct substitution pattern of 2-chloro-3-isopropylphenol, compared to isomers like 2-chloro-4-isopropylphenol , makes it a valuable tool for structure-activity relationship (SAR) studies. Researchers can use this compound to investigate how the position of the isopropyl group affects biological interactions, metabolic stability, and toxicological profiles [1]. This is particularly relevant in the development of safer and more effective antimicrobials or in environmental fate studies of chlorinated phenols.

Formulation Science: Solubility & Partitioning Optimization

Due to the impact of its substitution pattern on physicochemical properties like pKa and lipophilicity , 2-chloro-3-isopropylphenol can be employed in formulation science studies. Researchers can compare its behavior in various solvent systems and emulsions against other isomers to understand the influence of molecular structure on solubility, stability, and partitioning, which is crucial for developing effective and stable product formulations [1].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Halogenated phenol class context
Strain-panel screening endpoints
Synthesis intermediate research
2,3-substitution scaffold identity
Derivatization pathway review
Isomer-specific SAR studies
Positional isomer verification
Isomer-attribution endpoint review
Formulation partitioning studies
Lipophilicity and pKa context
Solubility and stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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